molecular formula C9H8BrNO3 B3010445 Ethyl 5-bromo-2-formylpyridine-3-carboxylate CAS No. 1346535-38-3

Ethyl 5-bromo-2-formylpyridine-3-carboxylate

Cat. No.: B3010445
CAS No.: 1346535-38-3
M. Wt: 258.071
InChI Key: KLOUURJBWJGNOF-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-formylpyridine-3-carboxylate is a chemical compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains functional groups such as a bromine atom, a formyl group, and an ester group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing ethyl 5-bromo-2-formylpyridine-3-carboxylate involves the reaction of ethyl 5-bromo-2-methylnicotinate with selenium dioxide (SeO2) in 1,4-dioxane. The reaction mixture is heated to 180°C for 20 minutes in a microwave reactor. After the reaction is complete, the mixture is concentrated under reduced pressure and subjected to purification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-formylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

    Reduction Reactions: Sodium borohydride (NaBH4) in methanol or ethanol is commonly used.

    Oxidation Reactions: Potassium permanganate (KMnO4) in an aqueous medium is effective.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.

    Reduction Reactions: The major product is ethyl 5-bromo-2-hydroxymethylpyridine-3-carboxylate.

    Oxidation Reactions: The major product is ethyl 5-bromo-2-carboxypyridine-3-carboxylate.

Scientific Research Applications

Ethyl 5-bromo-2-formylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of potential therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-formylpyridine-3-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. The bromine atom, formyl group, and ester group provide sites for nucleophilic substitution, reduction, and oxidation reactions, respectively.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-bromo-2-methylnicotinate: Similar structure but with a methyl group instead of a formyl group.

    Ethyl 5-bromo-2-carboxypyridine-3-carboxylate: Similar structure but with a carboxylic acid group instead of a formyl group.

    Ethyl 5-bromo-2-hydroxymethylpyridine-3-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.

Uniqueness

Ethyl 5-bromo-2-formylpyridine-3-carboxylate is unique due to the presence of the formyl group, which allows for specific chemical transformations that are not possible with its analogs. This makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

ethyl 5-bromo-2-formylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-2-14-9(13)7-3-6(10)4-11-8(7)5-12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOUURJBWJGNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To each of 106 separate 20-mL microwave vials, add: ethyl 5-bromo-2-methylpyridine-3-carboxylate (5 g, 20.48 mmol, 1.0 equiv), selenium dioxide (2.98 g, 26.63 mmol, 1.3 equiv), and 1,4-dioxane (13 mL). Heat the vessels to 180° C. for 20 min with microwave irradiation. Combine the contents of the reaction vessels; filter through a pad of silica gel (2 kg); and rinse the pad with DCM (3 L). Concentrate the combined filtrates under reduced pressure. Split the material into two equally-sized batches, and pass each through a pad of silica gel (2 kg) eluting with DCM. Concentrate the filtrate under reduced pressure to furnish the title compound as a yellow or pale orange solid (473 g, 93.2% yield). MS (m/z) (79Br/81Br) 258/260 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Three

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